5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(4-Chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring, a sulfinyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group is introduced by reacting the thiadiazole derivative with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The carboxamide group is introduced by reacting the sulfinyl derivative with dimethylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The thiadiazole ring can be reduced to form a thiazole ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as Grignard reagents or organolithium reagents.
Major Products Formed:
Oxidation: Formation of 5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide.
Reduction: Formation of 5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiazole-4-carboxamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group and the thiadiazole ring play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
5-[(4-Chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide: A related compound with an oxidized sulfinyl group.
5-[(4-Chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide: A similar compound with a single methyl group instead of a dimethyl group.
Uniqueness: 5-[(4-Chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N,N-dimethylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-15(2)10(16)9-11(18-14-13-9)19(17)8-5-3-7(12)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSQSFDCHIUKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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